

An In-depth Technical Guide to Tabimorelin: Molecular Structure, Properties, and Signaling

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (developmental code NN-703) is a potent, orally-active small molecule that functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] By mimicking the action of the endogenous ligand ghrelin, **Tabimorelin** stimulates the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[1] This technical guide provides a comprehensive overview of **Tabimorelin**'s molecular structure, physicochemical properties, mechanism of action, and key experimental findings. Detailed data is presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for research and drug development professionals.

Molecular Structure and Physicochemical Properties

Tabimorelin is a complex organic molecule with the chemical formula C32H40N4O3.[2] Its structure and key identifiers are detailed below.

Table 1: Molecular Identifiers and Synonyms for **Tabimorelin**



Identifier	Value
IUPAC Name	(E)-5-amino-N,5-dimethyl-N-((R)-1-(methyl((R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)hex-2-enamide[2]
SMILES String	CC(C)(N)C/C=C/C(=O)N(C)INVALID-LINK C(=O)N(C)INVALID-LINKC(=O)NC[3]
CAS Number	193079-69-5[2]
Synonyms	NN-703, NNC-26-0703[2]

Table 2: Physicochemical Properties of Tabimorelin

Property	Value
Molecular Formula	C32H40N4O3[2]
Molecular Weight	528.70 g/mol [2]
Appearance	Solid powder[2]
Solubility	Soluble in DMSO (25 mg/mL)[4]
Oral Bioavailability (in dogs)	~30%
Plasma Half-life (in dogs)	~4.1 hours

Mechanism of Action and Signaling Pathway

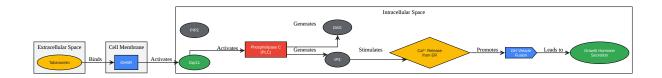
Tabimorelin exerts its pharmacological effects by acting as a potent agonist at the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor primarily expressed in the anterior pituitary and hypothalamus.[1] The binding of **Tabimorelin** to GHSR initiates a downstream signaling cascade that ultimately leads to the secretion of growth hormone.

Signaling Pathway

Upon binding of **Tabimorelin** to the GHSR, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This activation stimulates phospholipase C



(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration is a key signal for the fusion of GH-containing vesicles with the cell membrane and the subsequent exocytosis of GH.



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Tabimorelin signaling pathway at the GHSR.

Pharmacodynamics and Efficacy

Clinical and preclinical studies have demonstrated that **Tabimorelin** effectively stimulates the release of GH and IGF-1.

Table 3: Pharmacodynamic Effects of **Tabimorelin**

Parameter	Effect	Species
Growth Hormone (GH) Release	Sustained increase[1]	Human
IGF-1 Levels	Sustained increase[1]	Human
Other Hormones	Transient increases in ACTH, cortisol, and prolactin[1]	Human



Pharmacokinetics and Metabolism

Tabimorelin is orally active, a significant advantage for a growth hormone secretagogue.[1] However, its clinical utility has been impacted by its interaction with the cytochrome P450 enzyme system.

Table 4: Pharmacokinetic Parameters of **Tabimorelin**

Parameter	Value	Species
Oral Bioavailability	~30%	Dog
Plasma Half-life	~4.1 hours	Dog

CYP3A4 Inhibition

A notable property of **Tabimorelin** is its role as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4).[5] This means that **Tabimorelin** is metabolized by CYP3A4 to a reactive intermediate that covalently binds to and inactivates the enzyme.[5] This can lead to significant drug-drug interactions when co-administered with other drugs that are substrates for CYP3A4. [6]

Experimental Protocols In Vitro GH Release Assay

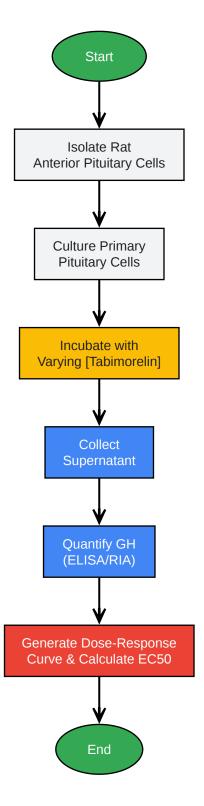
Objective: To determine the potency and efficacy of **Tabimorelin** in stimulating GH release from primary pituitary cells.

Methodology:

- Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.
- Treatment: Cells are incubated with varying concentrations of Tabimorelin for a specified period.
- Sample Collection: The cell culture supernatant is collected.



- GH Measurement: The concentration of GH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
- Data Analysis: A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of **Tabimorelin**.





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Workflow for in vitro GH release assay.

CYP3A4 Inhibition Assay

Objective: To characterize the inhibitory potential of **Tabimorelin** on CYP3A4 activity.

Methodology:

- Incubation: Human liver microsomes are incubated with **Tabimorelin** in the presence of a CYP3A4-specific substrate (e.g., midazolam or testosterone) and NADPH to initiate the metabolic reaction.
- Time Points: Aliquots are taken at various time points.
- Metabolite Quantification: The formation of the metabolite of the probe substrate is measured using liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The rate of metabolite formation is compared between samples with and
 without **Tabimorelin** to determine the IC50 (half-maximal inhibitory concentration) and to
 assess time-dependent inhibition, which is characteristic of mechanism-based inhibitors.

Clinical Studies and Therapeutic Potential

Tabimorelin has been investigated in clinical trials for the treatment of growth hormone deficiency.[7] While it demonstrated the ability to increase GH and IGF-1 levels, the clinical benefits were most significant in patients with severe GH deficiency.[1] The potent inhibition of CYP3A4 raised concerns about potential drug-drug interactions, which has limited its clinical development.[1]

Conclusion

Tabimorelin is a well-characterized, orally-active GHSR agonist with potent effects on growth hormone secretion. Its detailed molecular structure and properties provide a solid foundation for further research and drug development efforts. While its clinical progression has been hampered by its CYP3A4 inhibitory activity, **Tabimorelin** remains a valuable tool for studying the ghrelin/GHSR system and serves as an important reference compound for the design of



new growth hormone secretagogues with improved safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a practical resource for scientists working in this field.

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